molecular formula C14H11N3O4S B14427512 N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine CAS No. 79571-44-1

N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine

Cat. No.: B14427512
CAS No.: 79571-44-1
M. Wt: 317.32 g/mol
InChI Key: JEJYRYMGASNUHY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features a combination of aromatic rings, nitro groups, and thiazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyaniline with 5-nitrofuran-2-carbaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the final thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine
  • N-(2-methoxyphenyl)-2-[(5-nitrofuran-2-yl)methylene]hydrazinecarbothioamide

Uniqueness

N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a nitrofuran moiety, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

CAS No.

79571-44-1

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H11N3O4S/c1-20-11-5-3-2-4-9(11)15-14-16-10(8-22-14)12-6-7-13(21-12)17(18)19/h2-8H,1H3,(H,15,16)

InChI Key

JEJYRYMGASNUHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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